1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione
Description
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core fused to a 6,8-dioxabicyclo[3.2.1]octane system. This compound’s unique architecture combines rigidity from the bicyclic system with the hydrogen-bonding capacity of the dione moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-6-3-5(7-4-15-10(6)16-7)11-8(13)1-2-9(11)14/h5,7,10H,1-4H2/t5-,7?,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNPFZGFCGCPRJ-ZFOOQFFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CC(=O)C3OCC2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)[C@H]2CC(=O)[C@@H]3OCC2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core and the subsequent attachment of the pyrrolidine-2,5-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the pyrrolidine-2,5-dione moiety.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to each specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
- Key Differences: Replaces the 6,8-dioxabicyclo[3.2.1]octane system with a linear 11-sulfanylundecanoyl chain.
- Synthesis: Prepared via reaction of pyrrolidine-2,5-dione derivatives with sulfanylundecanoyl chloride in tetrahydrofuran (THF), followed by purification .
Azabicyclo Analog: 1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Key Differences: Substitutes the dioxabicyclo system (two oxygen atoms) with an 8-azabicyclo[3.2.1]oct-2-ene (nitrogen atom in the bicyclic core).
- Molecular Weight : 248.28 g/mol (C₁₃H₁₆N₂O₃) .
Analogs with Functional Group Modifications
1-((1R,5S)-8-(2-(2,4-Dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
1-((1R,5S)-8-((4-Fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
exo-7-(1’-Hydroxyethyl)-5-methyl-6,8-dioxabicyclo[3.2.1]octane (1-Hydroxy-exo-brevicomin)
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
- Key Differences :
- Simplified structure with methyl substituents instead of the pyrrolidine-dione group.
- Demonstrates enantiomer-specific activity in Dendroctonus frontalis, emphasizing the importance of stereochemistry in bioactivity .
Biological Activity
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione, also known as a bicyclic compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including enzyme inhibition, receptor interaction, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its biological properties. The molecular formula is , and it has a complex stereochemistry that influences its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 225.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1217987-13-7 |
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular function or disease progression.
- Receptor Modulation : It could interact with receptors involved in signaling pathways, influencing cellular responses.
Anticancer Activity
Research indicates that compounds with similar bicyclic structures exhibit anticancer properties. Studies have shown that this compound may induce apoptosis in cancer cells through mechanisms such as:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
- Inhibition of Pro-apoptotic Pathways : Modulating pathways that promote apoptosis in cancer cells.
Enzyme Inhibition Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes linked to various diseases:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Cyclooxygenase (COX) | 12.5 | |
| Protein Kinase B (AKT) | 8.0 | |
| Histone Deacetylase (HDAC) | 5.0 |
Study on Anticancer Effects
A recent study evaluated the effects of the compound on human leukemia cell lines. The findings indicated significant cytotoxicity with an average LD50 of 9.4 µM against several acute myeloid leukemia (AML) cell lines while sparing normal peripheral blood mononuclear cells .
Enzyme Interaction Analysis
Another investigation focused on the interaction of this compound with cyclooxygenase enzymes, revealing its potential as an anti-inflammatory agent by inhibiting COX activity . This suggests possible applications in treating inflammatory diseases.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|
| Conventional Heating | 62 | 3:1 | |
| Microwave-Assisted | 78 | 4:1 | |
| Catalytic Asymmetric | 85 | 9:1 |
Basic Research: What analytical techniques are most robust for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves absolute configuration of the bicyclic core and pyrrolidine-dione moiety .
- NMR Spectroscopy: H-H NOESY confirms spatial proximity of protons in the bicyclo[3.2.1]octane system. NMR detects carbonyl resonances at ~175 ppm for the 4-oxo group .
- HPLC-MS: Reverse-phase chromatography with chiral columns (e.g., Chiralpak IA) achieves >98% enantiomeric excess .
Advanced Research: How can computational methods predict reactivity and guide experimental conditions for novel derivatives?
Methodological Answer:
Quantum mechanical calculations (DFT) and reaction path sampling (e.g., GRRM17 software) identify low-energy transition states and intermediates. For example, ICReDD’s workflow integrates computed activation barriers with experimental validation, reducing optimization cycles by 40% . Machine learning models trained on reaction databases (e.g., Reaxys) can propose solvent-catalyst pairs with >85% accuracy .
Advanced Research: What strategies mitigate degradation during long-term stability studies under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Use Arrhenius modeling to extrapolate degradation rates (e.g., t₉₀) from high-temperature data (40–60°C).
- Lyophilization: Reduces hydrolysis of the dioxabicyclo system by removing water, improving shelf life by 6–12 months .
- Protective Excipients: Co-formulation with cyclodextrins inhibits oxidation at the pyrrolidine-2,5-dione carbonyl .
Advanced Research: How can this compound’s bioactivity be systematically explored for pharmacological applications?
Methodological Answer:
- Target-Based Screening: Use molecular docking (AutoDock Vina) to prioritize protein targets (e.g., glycosidases or kinases) based on the bicyclo[3.2.1]octane scaffold’s rigidity .
- ADMET Prediction: Tools like SwissADME assess logP (>2.5 indicates blood-brain barrier penetration) and CYP450 inhibition risks .
- In Vitro Assays: Test IC₅₀ against cancer cell lines (e.g., HeLa) with dose-response curves fitted to Hill equations .
Advanced Research: What advanced chromatographic or spectroscopic methods resolve conflicting data on diastereomer ratios?
Methodological Answer:
- Cryogenic NMR: At 150 K, slow conformational exchange sharpens split signals, resolving overlapping diastereomer peaks .
- 2D-LC/MS²: Combines chiral separation (first dimension) with fragmentation patterns (second dimension) to quantify isomers at 0.5% abundance .
Advanced Research: How can data management systems enhance reproducibility in multi-step synthesis?
Methodological Answer:
- ELN Integration: Platforms like LabArchives enforce FAIR principles, tracking reagent lot numbers and reaction conditions .
- Blockchain Auditing: Immutable logs of experimental parameters reduce variability in yield reports by 30% .
Advanced Research: What methodologies address contradictions in reported catalytic efficiencies for asymmetric synthesis?
Methodological Answer:
- Meta-Analysis: Use PRISMA guidelines to aggregate literature data, identifying outliers via Grubbs’ test (α=0.05) .
- Kinetic Profiling: Stopped-flow UV-Vis spectroscopy captures transient intermediates to reconcile divergent mechanistic proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
